molecular formula C7H9N3O2S B13159878 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide

Cat. No.: B13159878
M. Wt: 199.23 g/mol
InChI Key: LMKNISFYGAFHDI-UHFFFAOYSA-N
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Description

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide is a heterocyclic compound with a unique structure that combines elements of pyrrole and thiazole rings. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminonitriles with dithioacids or isothiocyanates, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Cold-chain transportation is often employed to maintain the stability of the compound during storage and transport .

Chemical Reactions Analysis

Types of Reactions

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-7-oxo-1H,3H,7H,7aH-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

7-hydroxy-5-imino-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]thiazole-6-carboxamide

InChI

InChI=1S/C7H9N3O2S/c8-6-4(7(9)12)5(11)3-1-13-2-10(3)6/h3,8,11H,1-2H2,(H2,9,12)

InChI Key

LMKNISFYGAFHDI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=C(C(=N)N2CS1)C(=O)N)O

Origin of Product

United States

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